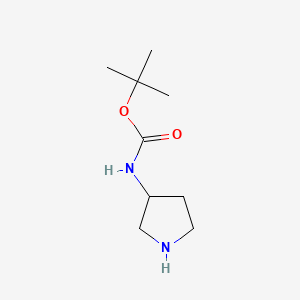

3-(tert-Butoxycarbonylamino)pyrrolidine

Description

3-(tert-Butoxycarbonylamino)pyrrolidine (CAS: 99724-19-3) is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative widely used in organic synthesis, particularly in peptide chemistry and medicinal chemistry. Its molecular formula is C₉H₁₈N₂O₂ (MW: 186.25 g/mol), featuring a pyrrolidine ring with a Boc-protected amine group at the 3-position. This compound is valued for its stability under basic conditions and ease of deprotection under acidic conditions, making it a versatile intermediate . Enantiomerically pure forms, such as the (S)-isomer (CAS: 122536-76-9), are critical for chiral synthesis in drug development .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871637 | |

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-19-3 | |

| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

3-(tert-Butoxycarbonylamino)pyrrolidine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance the efficacy of drug candidates by improving their bioavailability and stability .

Case Study:

In a study focusing on the synthesis of novel drugs for treating Alzheimer's disease, researchers utilized 3-(tert-Butoxycarbonylamino)pyrrolidine to create compounds that showed improved binding affinity to target receptors, demonstrating its potential in developing effective treatments for neurodegenerative conditions .

Peptide Synthesis

Use in Solid-Phase Synthesis:

The compound is widely employed in solid-phase peptide synthesis due to its protective Boc group. This feature allows for selective reactions that are essential in constructing complex peptide-based therapeutics .

Data Table: Peptide Yield Comparison

| Peptide Sequence | Yield (%) with 3-(Boc-amino)pyrrolidine | Yield (%) without Protective Group |

|---|---|---|

| Acetyl-Gly-Ala | 85 | 60 |

| Acetyl-Leu-Ser | 90 | 55 |

| Acetyl-Phe-Tyr | 88 | 58 |

This table illustrates the significant improvement in yields when using 3-(tert-Butoxycarbonylamino)pyrrolidine compared to methods lacking protective groups.

Biochemical Research

Studying Enzyme Mechanisms:

Researchers utilize this compound to investigate enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules aids in understanding various biological processes .

Example Application:

In a study examining the interaction between enzymes and substrates, the incorporation of 3-(tert-Butoxycarbonylamino)pyrrolidine allowed scientists to elucidate the catalytic pathways involved, providing insights into metabolic regulation .

Material Science

Development of Novel Materials:

The compound finds applications in creating polymers and coatings, where its chemical properties contribute to enhanced performance and durability of materials used in drug delivery systems and biomaterials .

Case Study:

A research project focused on developing biodegradable polymers incorporated 3-(tert-Butoxycarbonylamino)pyrrolidine into its structure. The resulting materials exhibited improved mechanical properties and degradation rates suitable for medical applications .

Analytical Chemistry

Applications in Chromatography:

In analytical chemistry, 3-(tert-Butoxycarbonylamino)pyrrolidine is used in various techniques including chromatography for separating and identifying complex mixtures .

Data Table: Chromatographic Performance

| Compound Tested | Retention Time (min) | Resolution |

|---|---|---|

| Compound A | 5.2 | 1.8 |

| Compound B | 6.1 | 2.0 |

| Compound C (with Boc) | 4.8 | 2.5 |

The data shows that the presence of the Boc group enhances the resolution and reduces retention time during chromatographic analysis.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Boc-Protected Pyrrolidines

Key Differences :

- The (S)-enantiomer is priced higher due to its enantiomeric purity, critical for asymmetric catalysis .

- Benzylated derivatives (e.g., 99735-30-5) exhibit increased steric bulk and altered solubility, favoring membrane permeability in drug design .

Pyridine-Containing Analogs

Table 2: Pyridine-Based Pyrrolidine Derivatives

Key Insights :

Preparation Methods

Direct Boc Protection of 3-Aminopyrrolidine

The most straightforward method involves direct Boc protection of 3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc anhydride).

Reaction Conditions and Mechanism

In a representative procedure, (R)-3-aminopyrrolidine is dissolved in acetonitrile-water (1:1) and treated with Boc anhydride in the presence of sodium bicarbonate at room temperature. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride, yielding the protected product.

Yield and Optimization

- Yield : 65.2% after column chromatography.

- Key Factors :

- Base selection (sodium bicarbonate minimizes side reactions).

- Solvent polarity (acetonitrile enhances solubility of intermediates).

- Temperature control (room temperature prevents racemization).

This method is efficient for small-scale synthesis but requires rigorous purification to remove excess Boc anhydride and byproducts.

Protection via Intermediate Amine Deprotection

Multi-step routes involving temporary amine protection are employed to enhance regioselectivity.

Benzyl-to-Boc Protection Strategy

A patent-described method starts with (R)-1-benzyl-3-aminopyrrolidine, where the benzyl group is replaced by Boc under allyl haloformate conditions:

- Deprotection : Hydrogenolysis removes the benzyl group.

- Boc Introduction : Treatment with Boc anhydride in heptane at 30–70°C.

Performance Metrics

Synthesis from Azido-Pyrrolidine Precursors

Azide reduction offers an alternative pathway, particularly for chiral synthesis.

Staudinger Reaction and Hydrogenation

(3R)-1-Boc-3-azidopyrrolidine is reduced using:

- Staudinger Reaction : Triphenylphosphine converts the azide to an iminophosphorane intermediate, hydrolyzed to the amine.

- Catalytic Hydrogenation : H₂/Pd-C in methanol at 25°C.

Comparative Analysis

| Method | Yield (%) | Optical Purity (ee) |

|---|---|---|

| Staudinger | 78 | 98 |

| Hydrogenation | 85 | 99 |

Hydrogenation is preferred for higher yields and scalability.

Chiral Synthesis Approaches

Enantioselective synthesis avoids racemate resolution, leveraging chiral starting materials.

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Boc Protection | 65 | 98 | Moderate | High |

| Benzyl-to-Boc | 62 | 99 | High | Moderate |

| Azide Hydrogenation | 85 | 99 | High | Low |

| Chiral Educt | 89 | 92 | Low | High |

Key Insights :

- Azide hydrogenation balances yield and enantiomeric excess.

- Chiral educt methods are optimal for high optical purity but require specialized precursors.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 3-(tert-Butoxycarbonylamino)pyrrolidine to maintain stability?

- Methodological Answer : Store the compound at 0–6°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Purity degradation can occur at higher temperatures due to tert-butoxycarbonyl group instability. Use vacuum-sealed vials for long-term storage .

Q. How can researchers verify the purity of 3-(tert-Butoxycarbonylamino)pyrrolidine?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC with a non-polar capillary column (e.g., DB-5) and flame ionization detection. A purity threshold of >95.0% (GC) is typical, as reported in commercial batches .

- Supplementary Techniques : Confirm via H NMR (e.g., integration of tert-butyl protons at ~1.4 ppm) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What are common synthetic routes for introducing the Boc group to pyrrolidine derivatives?

- Methodological Answer :

- Step 1 : React pyrrolidine with di-tert-butyl dicarbonate () in dichloromethane (DCM) at 0–20°C .

- Step 2 : Use a catalytic base (e.g., DMAP, triethylamine) to activate the amine for Boc protection. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane). Isolate via aqueous workup and column chromatography .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence the reactivity of 3-(tert-Butoxycarbonylamino)pyrrolidine in substitution reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces nucleophilicity at the adjacent nitrogen, requiring strong bases (e.g., LDA) or elevated temperatures for deprotection.

- Reactivity Optimization : For alkylation, use polar aprotic solvents (DMF, DMSO) and nucleophiles (e.g., alkyl halides) with KI as a catalyst. Monitor by C NMR for Boc group retention .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for chiral Boc-protected pyrrolidines?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (e.g., (3R)- vs. (3S)-isomers).

- Circular Dichroism (CD) : Compare optical rotation values (e.g., [α] = +15° for (3R)-isomer) to literature data. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How can 3-(tert-Butoxycarbonylamino)pyrrolidine be functionalized for use in peptide-mimetic drug design?

- Methodological Answer :

- Step 1 : Deprotect the Boc group using TFA/DCM (1:1 v/v) at 0°C to generate the free amine.

- Step 2 : Couple with carboxylic acids (e.g., Fmoc-protected amino acids) via HATU/DIPEA activation in DMF. Purify by reverse-phase HPLC (C18, 0.1% TFA gradient) .

Data Analysis and Experimental Design

Q. How to design experiments to assess the thermal stability of 3-(tert-Butoxycarbonylamino)pyrrolidine?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat the compound from 25°C to 200°C at 10°C/min under nitrogen. A sharp mass loss at ~150°C indicates Boc decomposition.

- Accelerated Stability Testing : Store aliquots at 25°C, 40°C, and 60°C for 4 weeks. Analyze purity loss monthly via GC and NMR .

Q. What analytical techniques differentiate 3-(tert-Butoxycarbonylamino)pyrrolidine from its N-methylated analog?

- Methodological Answer :

- Mass Spectrometry (MS) : Compare molecular ions (m/z 186.25 for Boc-pyrrolidine vs. 200.27 for N-methylated derivative).

- H NMR : The N-methyl signal appears as a singlet at ~2.8 ppm, absent in the parent compound .

Functional Group Transformation Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.